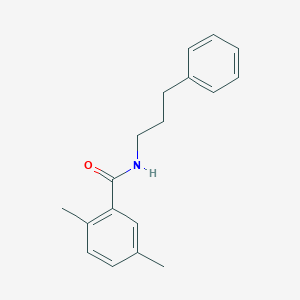
2,5-dimethyl-N-(3-phenylpropyl)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2,5-dimethyl-N-(3-phenylpropyl)benzamide often involves multi-step chemical reactions that yield these complex molecules with high specificity. For example, the intermolecular interactions and synthesis of antipyrine-like derivatives highlight the intricate process of creating such compounds through good yields and spectroscopic characterization (Saeed et al., 2020). These methods may involve nucleophilic substitution reactions followed by hydrogenation processes to achieve the desired molecular structures.
Molecular Structure Analysis
The molecular structure of 2,5-dimethyl-N-(3-phenylpropyl)benzamide and related compounds is characterized by detailed crystallography and spectroscopic analysis. The crystal packing, hydrogen bonding interactions, and other stabilizing forces such as π-interactions are crucial for understanding the molecular arrangement in the solid state. The study by Saeed et al. (2020) provides insights into these molecular interactions through Hirshfeld surface analysis and DFT calculations, revealing the importance of electrostatic energy contributions to molecular stability.
Chemical Reactions and Properties
Chemical reactions involving 2,5-dimethyl-N-(3-phenylpropyl)benzamide derivatives may include a variety of functional group transformations and coupling reactions. The selectivity towards tertiary sp3 C-H bond over primary or secondary ones in synthesis processes showcases the compound's reactivity pattern (Bhakuni et al., 2014). This selective reactivity is pivotal for constructing complex molecular architectures.
Physical Properties Analysis
The solubility, crystal structure, and other physical properties of similar compounds are analyzed through techniques such as wide-angle X-Ray diffraction and solubility tests in various solvents. The amorphous character and excellent solubility of polyamides derived from similar molecular structures indicate the material's potential for diverse applications (Liaw et al., 2002).
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Material Science
2,5-Dimethyl-N-(3-phenylpropyl)benzamide, as part of the broader family of benzamide compounds, plays a significant role in supramolecular chemistry and material science. Benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This self-assembly property is leveraged in nanotechnology, polymer processing, and biomedical applications. The versatile nature of BTAs, including derivatives like 2,5-dimethyl-N-(3-phenylpropyl)benzamide, is promising for developing new materials and technologies. Their adaptable nature suggests a broad spectrum of future applications ranging from smart materials to targeted drug delivery systems (Cantekin, de Greef, & Palmans, 2012).
Antituberculosis Activity
Organotin compounds, including those derived from benzamide structures, have shown remarkable antituberculosis activity. Research into the antituberculosis properties of organotin complexes has highlighted their potential as effective agents against Mycobacterium tuberculosis H37Rv. These complexes demonstrate a fascinating range of structural diversity and biological activity. The antituberculosis efficacy of these compounds is influenced by the ligand environment, the organic groups attached to tin, and the overall structure of the compound. Notably, triorganotin(IV) complexes have been found to exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, indicating the significance of the tin's organic ligands in determining the compound's biological activity (Iqbal, Ali, & Shahzadi, 2015).
Pharmaceutical Applications
In the realm of pharmaceuticals, benzamide derivatives, including 2,5-dimethyl-N-(3-phenylpropyl)benzamide, are explored for various therapeutic potentials. Zonisamide, for instance, a benzisoxazole derivative, has been developed as an antiepileptic drug. It highlights the diverse pharmacological activities associated with benzamide compounds. Zonisamide's efficacy in treating partial seizures and its comparison to established antiepileptics like carbamazepine and valproic acid underscores the therapeutic value of benzamide derivatives in managing neurological disorders (Peters & Sorkin, 1993).
Environmental and Ecological Considerations
Benzophenone-3 (BP-3), closely related to the chemical class of benzamides, has been extensively used in sunscreens and other consumer products. The environmental persistence and ecological impacts of BP-3, including its derivatives, have raised concerns. BP-3's detection in various environmental matrices and its potential endocrine-disrupting effects emphasize the need for comprehensive studies on the environmental behavior and safety of benzamide derivatives. This includes compounds like 2,5-dimethyl-N-(3-phenylpropyl)benzamide, which may share similar environmental fates and biological activities (Kim & Choi, 2014).
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-14-10-11-15(2)17(13-14)18(20)19-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKITKFBWDDCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(3-phenylpropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



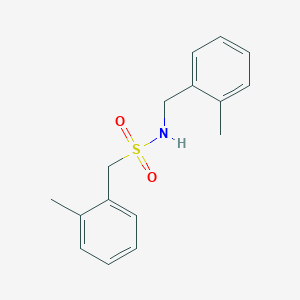
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629577.png)
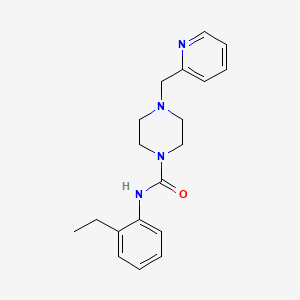

![9-ethyl-3-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4629600.png)
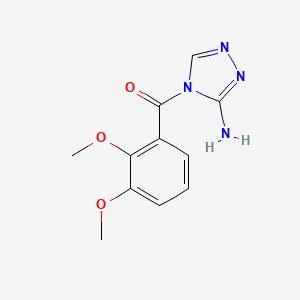
![4-[(dimethylamino)sulfonyl]-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide](/img/structure/B4629615.png)
![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629621.png)
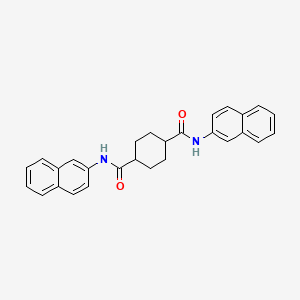
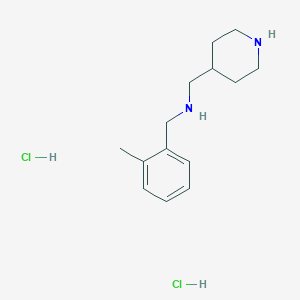
![methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)
![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4629664.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)